molecular formula C8H10O2S B6268592 trimethylthiophene-3-carboxylic acid CAS No. 123450-49-7

trimethylthiophene-3-carboxylic acid

Cat. No.: B6268592
CAS No.: 123450-49-7
M. Wt: 170.2
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylthiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with three methyl groups and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylthiophene-3-carboxylic acid can be achieved through various methods. Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale adaptations of laboratory methods. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used to produce aminothiophene derivatives . These methods are scaled up to meet industrial demands, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .

Scientific Research Applications

Trimethylthiophene-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-3-carboxylic acid
  • 2,4,5-Trimethylthiophene
  • 2-Methylthiophene
  • 3-Methylthiophene

Uniqueness

Trimethylthiophene-3-carboxylic acid is unique due to the presence of three methyl groups and a carboxylic acid group on the thiophene ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .

Properties

CAS No.

123450-49-7

Molecular Formula

C8H10O2S

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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